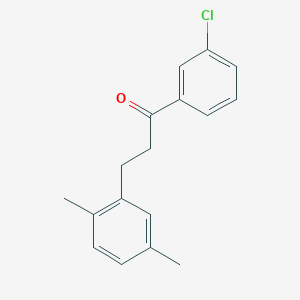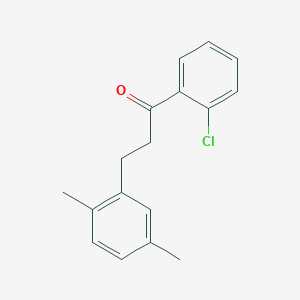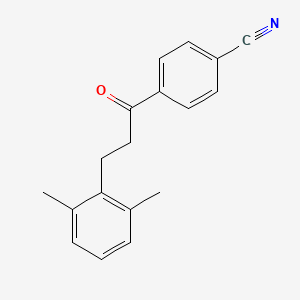
4-(2-Chloro-4-fluorophenyl)-4-oxobutyric acid
説明
Synthesis Analysis
The synthesis of related compounds involves various techniques such as elemental analyses, FT-IR, NMR, and single crystal X-ray structural analysis . For example, the synthesis of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was confirmed by the appearance of the OH peak of the carboxylic acid in the FT-IR and NMR spectra . Similarly, 4-(4-Bromophenyl)-4-oxobut-2-enoic acid was used as a starting material for the preparation of a series of heterocyclic compounds . These methods could potentially be adapted for the synthesis of 4-(2-Chloro-4-fluorophenyl)-4-oxobutyric acid.
Molecular Structure Analysis
The molecular structure of related compounds is often stabilized by intramolecular hydrogen bonds, as seen in the case of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid . The molecular structure can be determined using single crystal X-ray analysis, which provides information about the conformation of the molecule and the spatial arrangement of its atoms .
Chemical Reactions Analysis
Aroylacrylic acids can undergo various chemical reactions, including the formation of fluorescent thiol adducts under mild conditions . They can also interact with DNA, showing potential intercalative binding modes . Furthermore, they can serve as multireactive building blocks for the synthesis of heterocyclic compounds, as demonstrated by the use of 4-chloro-2-fluoro-5-nitrobenzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of aroylacrylic acids and their derivatives can be characterized by techniques such as FT-IR, NMR, and elemental analysis . These compounds can form complexes with transition metal ions, which can be studied for their thermal and magnetic properties . The presence of halogen substituents, such as chloro and fluoro groups, can influence the reactivity and stability of these compounds.
科学的研究の応用
Neuroprotective Agents
Compounds structurally related to 4-(2-Chloro-4-fluorophenyl)-4-oxobutyric acid have been synthesized and evaluated as potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases. The inhibition of this enzyme is considered a therapeutic strategy for neuroprotection, as demonstrated by compounds preventing the increase in interferon-gamma-induced synthesis of quinolinic acid in cultured human macrophages (Drysdale et al., 2000).
Metal Ion Complexes
Research into the complexation of 4-aryl-4-oxobutyric acid derivatives with transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), Nd(III), Gd(III), and Er(III) has provided insights into their thermal and magnetic properties. These complexes exhibit potential for various applications, including materials science and catalysis, due to their unique bidentate ligand behavior (Ferenc et al., 2017).
Antibacterial Agents
Novel heterocyclic compounds derived from 4-aryl-4-oxobutyric acids have shown expected antibacterial activities. These compounds, synthesized from key intermediates like 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, exhibit potential as antibacterial agents due to their novel structural features (El-Hashash et al., 2015).
Anticancer Intermediates
The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an intermediate for biologically active anticancer drugs, showcases the role of such compounds in the development of new therapeutic agents. This research demonstrates a rapid and efficient synthesis approach, optimizing the production of key intermediates for anticancer drug development (Zhang et al., 2019).
Antimicrobial and Antitumor Activities
Studies on the antimicrobial and antitumor activities of derivatives highlight the versatility of these compounds. For instance, the structural analysis and biological screening of synthesized compounds reveal their potential in treating various diseases. Such research underlines the importance of structural modifications to enhance biological activities and develop new therapeutic agents (Sirajuddin et al., 2015).
Safety and Hazards
特性
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c11-8-5-6(12)1-2-7(8)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKYNSJUNIDDQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701259946 | |
| Record name | 2-Chloro-4-fluoro-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-fluorophenyl)-4-oxobutyric acid | |
CAS RN |
951889-38-6 | |
| Record name | 2-Chloro-4-fluoro-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-fluoro-γ-oxobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701259946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







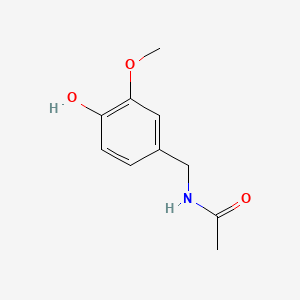
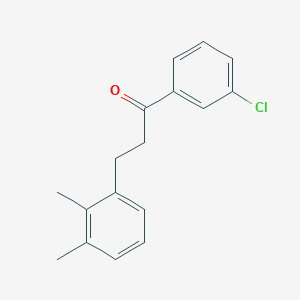
![2-(Hydroxyimino)-1-{[4-(trifluoromethoxy)phenyl]sulfonyl}eth-2-ylamine](/img/structure/B3023846.png)


